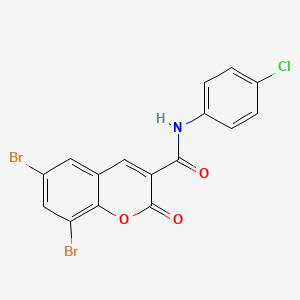![molecular formula C17H20O5S B12141380 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one](/img/structure/B12141380.png)
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Attachment of the 3,4-dimethoxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.
Introduction of the hydroxyethylsulfanyl group: This can be achieved through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various functionalized derivatives depending on the substituents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-propan-1-one: Lacks the hydroxyethylsulfanyl group.
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(2-hydroxyethyl)thio]propan-1-one: Similar structure but with a thioether instead of a sulfanyl group.
Uniqueness
The presence of the hydroxyethylsulfanyl group in 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one may confer unique chemical properties, such as increased solubility or specific reactivity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C17H20O5S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)propan-1-one |
InChI |
InChI=1S/C17H20O5S/c1-20-15-6-5-12(10-16(15)21-2)17(23-9-7-18)11-13(19)14-4-3-8-22-14/h3-6,8,10,17-18H,7,9,11H2,1-2H3 |
InChI Key |
BEILPSMZRJJUNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CO2)SCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12141301.png)

![5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12141315.png)
![2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone](/img/structure/B12141321.png)
![2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphe nyl)acetamide](/img/structure/B12141335.png)
}-N-(2,4-difluoroph enyl)acetamide](/img/structure/B12141340.png)
![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12141350.png)
![3-amino-N-phenyl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12141354.png)
![(5Z)-2-(3-chlorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12141357.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12141377.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12141382.png)
![(5Z)-5-(2-butoxybenzylidene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12141384.png)
